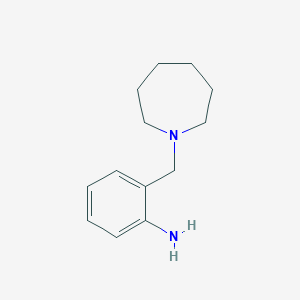![molecular formula C19H16N6O3S2 B2471152 N'-(4-carbamoylphényl)-N-{2-[2-(thiophène-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]éthyl}éthanediamide CAS No. 941999-66-2](/img/structure/B2471152.png)
N'-(4-carbamoylphényl)-N-{2-[2-(thiophène-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]éthyl}éthanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-carbamoylphenyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a triazole ring fused with a thiazole ring, which are known for their significant pharmacological activities .
Applications De Recherche Scientifique
N’-(4-carbamoylphenyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide has a wide range of scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Medicine: Due to its pharmacological properties, it is being studied for potential therapeutic applications.
Méthodes De Préparation
The synthesis of N’-(4-carbamoylphenyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves multiple steps. One efficient method is a one-pot catalyst-free procedure at room temperature. This method involves the reaction of dibenzoylacetylene with triazole derivatives, yielding high purity and excellent yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
N’-(4-carbamoylphenyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Mécanisme D'action
The mechanism of action of N’-(4-carbamoylphenyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound’s structure allows it to form hydrogen bonds with target receptors, leading to specific interactions that result in its biological effects. The pathways involved may include inhibition of enzymes or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
N’-(4-carbamoylphenyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is unique due to its specific structure, which combines a triazole ring with a thiazole ring. Similar compounds include:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit significant pharmacological activities and are used in drug design and development.
1,3,4-thiadiazole derivatives: These compounds are known for their antimicrobial properties and are used in various industrial applications.
Propriétés
IUPAC Name |
N'-(4-carbamoylphenyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3S2/c20-15(26)11-3-5-12(6-4-11)22-18(28)17(27)21-8-7-13-10-30-19-23-16(24-25(13)19)14-2-1-9-29-14/h1-6,9-10H,7-8H2,(H2,20,26)(H,21,27)(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNUFFZOGVRRMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylsulfanyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2471071.png)
![5-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2471072.png)
![N-(4-bromophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2471077.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide](/img/structure/B2471081.png)



![2,2,2-trifluoro-N-[1-(6-fluoropyridine-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B2471087.png)
![(4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2471088.png)

![(2-[(4-Methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B2471091.png)
![6-(3,4-Dimethylphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
